N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S2/c22-26(23,19-6-5-16-3-1-2-4-17(16)13-19)21-15-20(8-10-24-11-9-20)18-7-12-25-14-18/h5-7,12-14,21H,1-4,8-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTLDBHKMGFIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CCOCC3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated tetrahydropyran derivative.
Attachment of the Tetrahydronaphthalene Sulfonamide Group: The final step involves the sulfonation of a tetrahydronaphthalene derivative followed by the coupling with the thiophene-tetrahydropyran intermediate to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted sulfonamides
Scientific Research Applications
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in material science for the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ()
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide ()
- Core Structure : Naphthalene-1-sulfonamide with a dimethoxyphenylethyl substituent.
- Biological Relevance : Exhibits insecticidal, antimicrobial, and anticancer activities due to sulfonamide’s pharmacophoric role .
- Key Differences :
- The target’s tetrahydronaphthalene may alter binding affinity compared to naphthalene.
- The oxane-thiophene group in the target could enhance metabolic stability over the dimethoxyphenyl ethyl chain.
Table 1: Structural Comparison of Sulfonamide Derivatives
Thiophene-Containing Compounds ()
Polymers like P3T-DDTPA and P1/P2 incorporate thiophene units for electronic applications (e.g., conductive materials). While structurally distinct from the target (polymers vs. small molecules), key comparisons include:
- Thiophene Role : Enhances π-conjugation and charge transport in polymers . In the target, thiophene may stabilize intermolecular interactions (e.g., C–H⋯π) or modulate solubility.
- Synthetic Challenges : Introducing thiophene into small molecules (target) requires precise functionalization, whereas polymer synthesis allows for modular copolymerization .
Physicochemical and Analytical Comparisons
NMR Spectroscopy
Mass Spectrometry
Biological Activity
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a tetrahydronaphthalene core , a sulfonamide group , and a thiophenyl-substituted oxane moiety . The unique structural features suggest potential interactions with biological targets that could lead to therapeutic applications.
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibition
Preliminary studies indicate that this compound functions as an inhibitor of SGLT2. This transporter is crucial for glucose reabsorption in the kidneys. Inhibition of SGLT2 can lead to increased glycosuria (glucose excretion in urine) and lower blood glucose levels, making it a potential therapeutic agent for diabetes mellitus management.
Comparison with Other SGLT2 Inhibitors
The compound shares structural similarities with established SGLT2 inhibitors such as Dapagliflozin and Empagliflozin. The following table summarizes these compounds:
| Compound Name | Structure Type | Notable Feature |
|---|---|---|
| Dapagliflozin | SGLT2 Inhibitor | Contains a similar sulfonamide moiety |
| Canagliflozin | SGLT2 Inhibitor | Features an aromatic ring system |
| Empagliflozin | SGLT2 Inhibitor | Possesses a unique bicyclic structure |
The distinct combination of functionalities in this compound may confer unique pharmacological properties compared to these established agents.
The mechanism by which this compound exerts its biological effects likely involves several pathways:
- Inhibition of Glucose Reabsorption : By binding to SGLT2, the compound reduces glucose reabsorption in renal tubules.
- Interaction with Cytochrome P450 Enzymes : Investigations into metabolic stability and interactions with cytochrome P450 enzymes are essential for assessing its safety profile and potential drug-drug interactions.
- Binding Affinity Studies : Understanding the binding affinity to various receptors will provide insights into its pharmacodynamics and therapeutic potential.
Case Studies and Research Findings
Research has demonstrated the efficacy of similar sulfonamide-containing compounds in various biological contexts:
- A study highlighted the synthesis and evaluation of tetrahydroquinoline derivatives bearing sulfonamide moieties as antitumor agents. These compounds exhibited significant cytotoxicity against cancer cells with IC50 values lower than that of Doxorubicin, a standard chemotherapy drug .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate specific pathways affected by this compound.
- Clinical Trials : To assess its potential as a therapeutic agent in diabetic patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
